1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine
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Overview
Description
1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl bromide and sodium azide.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Cycloaddition Reaction: The key step involves a cycloaddition reaction between the azide and an alkyne to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)piperazine: This compound has a similar benzyl group but differs in its core structure.
3,4-Dichlorobenzyl bromide: This compound is a precursor in the synthesis of the triazole derivative.
Dichlorobenzyl alcohol: This compound shares the dichlorobenzyl group but has different functional properties.
The uniqueness of this compound lies in its triazole ring, which imparts specific chemical and biological properties not found in the other compounds.
Properties
Molecular Formula |
C9H8Cl2N4 |
---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-2-1-6(3-8(7)11)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
InChI Key |
MAEFZTQFVJMAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)N)Cl)Cl |
Origin of Product |
United States |
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